1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol
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Overview
Description
MMV000444 is a compound included in the Malaria Box, a collection of 400 chemical entities with confirmed antimalarial activity. The Malaria Box was created to facilitate the discovery of new drugs for malaria treatment. MMV000444 has shown promising activity against the asexual intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
The synthetic routes and reaction conditions for MMV000444 are not explicitly detailed in the available literature. compounds in the Malaria Box are typically synthesized using standard organic chemistry techniques, including multi-step synthesis involving various functional group transformations. Industrial production methods for such compounds often involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
MMV000444 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific functional groups present in MMV000444 and the conditions used .
Scientific Research Applications
MMV000444 has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in phenotypic screens to identify potential targets within the malaria parasite and to study the parasite’s life cycle.
Medicine: MMV000444 is investigated for its potential as an antimalarial drug, particularly for its activity against drug-resistant strains of Plasmodium falciparum.
Industry: The compound is used in the development of new antimalarial therapies and in the optimization of existing treatment regimens
Mechanism of Action
The mechanism of action of MMV000444 involves targeting the apicoplast, an essential organelle in Plasmodium falciparum. The apicoplast is responsible for various metabolic functions, including the synthesis of isoprenoid precursors. MMV000444 disrupts these processes, leading to the death of the parasite. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that MMV000444 may act similarly to other known apicoplast-targeting drugs .
Comparison with Similar Compounds
MMV000444 can be compared with other compounds in the Malaria Box, such as MMV000248, MMV006172, and MMV019555. These compounds also exhibit antimalarial activity but differ in their chemical structures and specific mechanisms of action. For example:
MMV000248: This compound has a benzimidazole imine scaffold and shows activity against late-stage gametocytes.
MMV006172: This compound has a 9-aminoacridine scaffold and is effective against both asexual and sexual stages of the parasite.
MMV019555: This compound has a unique structure and targets different metabolic pathways within the parasite
MMV000444 is unique in its specific targeting of the apicoplast and its potential for use in combination therapies to overcome drug resistance.
Properties
Molecular Formula |
C22H29N3O2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C22H29N3O2/c1-3-4-7-13-24-20-11-5-6-12-21(20)25(22(24)23)15-18(26)16-27-19-10-8-9-17(2)14-19/h5-6,8-12,14,18,23,26H,3-4,7,13,15-16H2,1-2H3 |
InChI Key |
FZFXKVXUQPPZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=CC(=C3)C)O |
Origin of Product |
United States |
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